

An In-Depth Technical Guide to 5-MethoxyPinocembroside and its Aglycone Alpinetin

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Compound of Interest

Compound Name: 5-MethoxyPinocembroside

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This technical guide provides a comprehensive overview of the flavonoid alpinetin and its glycoside, **5-MethoxyPinocembroside**, for researchers, scientists, and drug development professionals. The guide details their chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and experimental methodologies.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological activities. Among these, alpinetin and its glycosylated form, **5-MethoxyPinocembroside**, have garnered interest for their potential therapeutic applications. Alpinetin, a flavanone, is the aglycone of **5-MethoxyPinocembroside** and is found in various medicinal plants. Extensive research has highlighted the anti-inflammatory, anticancer, and other biological activities of alpinetin. In contrast, **5-MethoxyPinocembroside** remains a less-studied compound, with current knowledge primarily limited to its chemical identity and natural sources.

Chemical Properties

A clear understanding of the chemical properties of these compounds is fundamental to their study and application in research and drug development.

Property	5-MethoxyPinocembroside	Alpinetin
Synonyms	5-MethoxyPinocembroside; 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-methoxy-2-phenyl-, (2S)-	(2S)-7-Hydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Molecular Formula	C22H24O9	C16H14O4
Molecular Weight	432.43 g/mol	270.28 g/mol
Natural Sources	Penthorum chinense Pursh, Moringa oleifera leaves	Alpinia katsumadai Hayata, Ginger family plants
Appearance	Solid	Data not available

5-MethoxyPinocembroside: Current Knowledge

Research on **5-MethoxyPinocembroside** is still in its nascent stages. It is a flavonoid glycoside isolated from *Penthorum chinense* Pursh and the leaves of *Moringa oleifera*. While the plant *Penthorum chinense* has been traditionally used for liver protection and has demonstrated anti-inflammatory and anti-fibrotic effects, the specific biological activities and mechanisms of action of **5-MethoxyPinocembroside** have not been extensively investigated. [1][2][3][4][5][6][7] Further research is required to elucidate its pharmacological profile and therapeutic potential.

The aglycone of **5-MethoxyPinocembroside** is alpinetin. Another related compound is pinocembrin, a flavanone with a similar core structure that has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[8][9][10][11][12][13][14] The known activities of its aglycone and related flavonoids suggest that **5-MethoxyPinocembroside** may hold similar therapeutic promise, warranting future investigation.

Alpinetin: A Multifaceted Flavonoid

Alpinetin has been the subject of numerous studies, revealing a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

Alpinetin exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .^[15] This inhibition is mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[16]

Cell Line/Model	Treatment	Effect	Concentration/Dose	Reference
RAW 264.7 macrophages	LPS-stimulated	Inhibition of TNF- α , IL-6, and IL-1 β production	Not specified	^[15]
Mouse model of acute lung injury	LPS-induced	Attenuation of lung histopathologic changes	Not specified	^[15]
Ischemic stroke rat model	Rt.MCAO	Reduction in COX-2 and IL-6 expression	100 mg/kg BW	^[17]
Mice with hepatic ischemia/reperfusion injury	I/R	Attenuation of increased ALT, AST, and pro-inflammatory cytokines	Not specified	^[16]

Anticancer Activity

Alpinetin has demonstrated significant anticancer properties in various cancer cell lines. It can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.

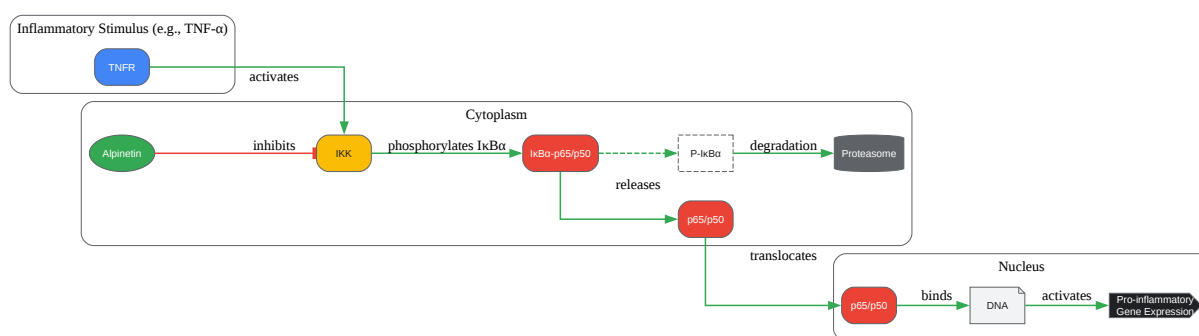
Cell Line	Cancer Type	IC50 Value (μM)	Reference
4T1	Breast Cancer	Not specified (concentration- dependent reduction in viability)	[18]
MCF-7	Breast Cancer	Not specified (concentration- dependent reduction in viability)	[18]
MDA-MB-231	Breast Cancer	Not specified (concentration- dependent reduction in viability)	[18]
BxPC-3	Pancreatic Cancer	- (inhibited viability in a dose- and time- dependent manner)	[19]
PANC-1	Pancreatic Cancer	- (inhibited viability in a dose- and time- dependent manner)	[19]
AsPC-1	Pancreatic Cancer	- (inhibited viability in a dose- and time- dependent manner)	[19]
CYP3A4 (inhibition)	-	8.23	[20]
CYP2C9 (inhibition)	-	12.64	[20]
CYP2E1 (inhibition)	-	10.97	[20]

Mechanisms of Action of Alpinetin

Alpinetin exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF- κ B signaling pathway is a central regulator of inflammation. Alpinetin inhibits this pathway by preventing the phosphorylation and subsequent degradation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B.[21] This leads to a downstream reduction in the expression of pro-inflammatory genes.

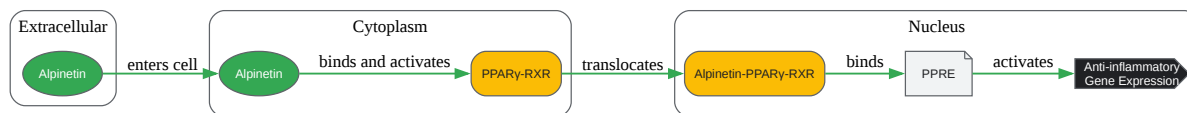


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Inhibition of the NF- κ B signaling pathway by alpinetin.

Activation of PPAR- γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR- γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Alpinetin has been identified as a PPAR- γ agonist.[22] By activating PPAR- γ , alpinetin can suppress the expression of pro-inflammatory genes and promote an anti-inflammatory cellular environment.



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Activation of the PPAR-γ signaling pathway by alpinetin.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of alpinetin on cancer cell lines.

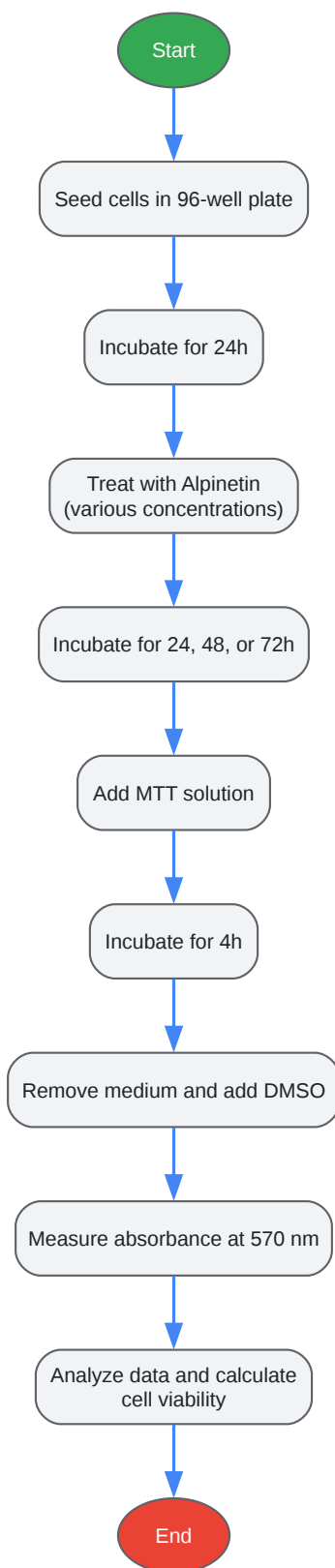
Materials:

- 96-well plates
- Cancer cell lines (e.g., 4T1, MCF-7, MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Alpinetin stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.

- Treat the cells with various concentrations of alpinetin (e.g., 0, 10, 20, 40, 80 μ M) and a vehicle control (DMSO) for 24, 48, or 72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control.



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Workflow for the MTT cell viability assay.

Western Blot Analysis for NF- κ B Pathway

This protocol is used to determine the effect of alpinetin on the protein expression levels of key components of the NF- κ B pathway.

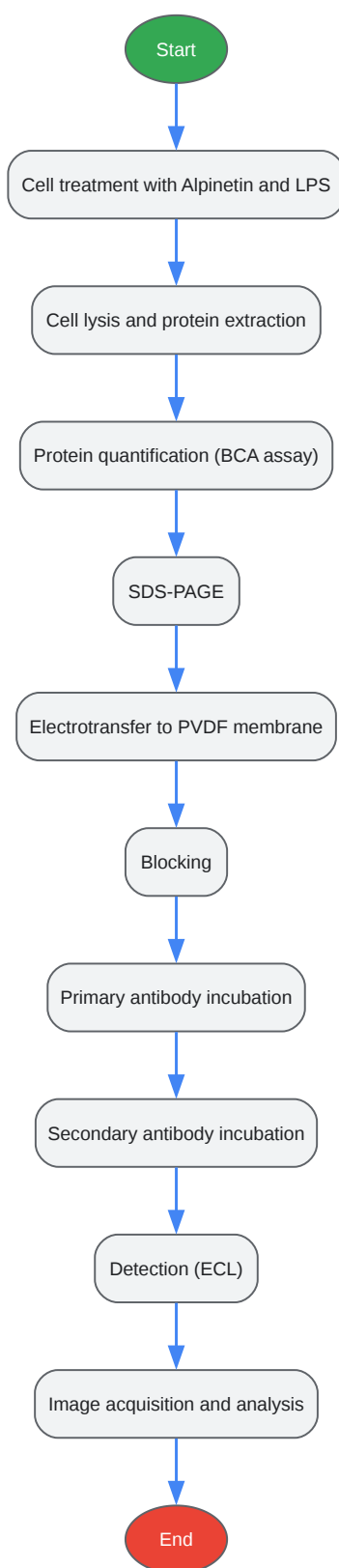
Materials:

- Cell culture plates
- RAW 264.7 macrophages
- LPS (Lipopolysaccharide)
- Alpinetin
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-p65, anti-I κ B α , anti-phospho-I κ B α , anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Plate RAW 264.7 cells and treat with alpinetin for a specified time, followed by stimulation with LPS.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
- Quantify the band intensities and normalize to a loading control like β -actin.[\[23\]](#)



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Workflow for Western blot analysis.

Conclusion

Alpinetin is a promising natural flavonoid with well-documented anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF- κ B and PPAR- γ . The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic potential. In contrast, **5-MethoxyPinocembroside** remains a largely unexplored compound. Future research should focus on elucidating the biological activities and mechanisms of action of **5-MethoxyPinocembroside** to determine if it shares the therapeutic promise of its aglycone, alpinetin.

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